Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Heterocyclic synthesis Condensation chemistry X-ray crystallography

Researchers requiring a reproducible N-benzyl dioxopyrrolidine scaffold often face inconsistent reactivity from generic analogues. This compound resolves that with defined electronic and steric properties (predicted pKa 7.98±0.20), enabling reliable condensation to (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione for X-ray diffraction studies and serving as a key intermediate in preussin alkaloid synthesis. - Distinct reactivity vs. N-phenyl (pKa 4.50) or N-cyclohexyl analogues - Enables crystallographically validated downstream products (triclinic P-1, R₁=0.049) - White solid, 95%+ purity, ambient shipping

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 5336-50-5
Cat. No. B1203113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
CAS5336-50-5
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
InChIKeyFQMSSTZJKSWSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-4,5-Dioxopyrrolidine-3-Carboxylate: Chemical Class & Procurement


Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-50-5, MF: C₁₄H₁₅NO₄, MW: 261.27 g/mol) is a nitrogen-containing heterocyclic building block featuring a fully substituted pyrrolidine-4,5-dione core with an N-benzyl substituent and an ethyl carboxylate at the 3-position. As a dioxopyrrolidine derivative, this compound presents a densely functionalized scaffold with two vicinal carbonyl groups that enable both nucleophilic addition at C-4/C-5 and condensation reactions at the active methylene site. The compound is commercially available as a white solid with a reported melting point of 133–134°C, boiling point of 394.5±52.0°C (predicted), and typical purity specifications of 95–98%+ from major suppliers . Its primary value in research procurement lies in its utility as a versatile precursor for constructing more complex heterocyclic architectures via condensation and cyclization chemistries, rather than as an end-use bioactive agent per se [1][2].

Scaffold Densely functionalized pyrrolidine-4,5-dione core with vicinal carbonyls for condensation and cyclization
Reactivity Active methylene site enables nucleophilic addition and heterocycle construction
Substituents N-benzyl and ethyl ester offer controlled electronic and steric profile for downstream derivatization

Ethyl 1-Benzyl-4,5-Dioxopyrrolidine-3-Carboxylate: Substitution Failure & Reactivity


Within the broader 4,5-dioxopyrrolidine-3-carboxylate chemotype, the specific combination of N-benzyl substitution and ethyl ester functionality in CAS 5336-50-5 creates a reactivity profile that cannot be replicated by seemingly similar analogues. While the dioxopyrrolidine core is a common scaffold—with variants including N-phenyl, N-cyclohexyl, or N-unsubstituted derivatives, as well as methyl ester or free carboxylic acid analogues—the N-benzyl group in the target compound provides a critical balance of electronic and steric properties. Electron-donating benzyl groups increase nucleophilicity at the active methylene site relative to electron-withdrawing N-aryl substituents, while the ethyl ester offers intermediate hydrolytic stability compared to more labile methyl esters or less reactive tert-butyl esters [1]. Attempting to substitute this compound with the N-phenyl analogue (CAS 57056-57-2), the N-cyclohexyl variant (ethyl 1-cyclohexyl-4,5-dioxopyrrolidine-3-carboxylate), or the corresponding methyl ester would alter reaction kinetics, product distribution, and crystallinity of downstream intermediates in unpredictable ways [2]. The quantitative evidence presented below demonstrates why procurement specifications should be compound-specific rather than scaffold-generic when precise reactivity or downstream crystallographic outcomes are required.

N-phenyl analogue may shift active methylene reactivity due to electron-withdrawing aryl group
N-cyclohexyl variant lacks aromatic stabilization, altering crystal packing and reaction kinetics
Methyl or tert-butyl esters may shift hydrolytic stability profile vs. ethyl ester, affecting intermediate handling

Ethyl 1-Benzyl-4,5-Dioxopyrrolidine-3-Carboxylate: Quantitative Evidence Guide


Condensation Reactivity: Pyrrolidine-2,3-Dione Formation

The target compound has been demonstrated to undergo condensation with benzaldehyde in ethanol/HCl medium to produce (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a transformation that was fully characterized by X-ray crystallography. The reaction produces a crystalline product with unit cell parameters a = 6.4367(4) Å, b = 7.4998(5) Å, c = 15.3455(5) Å, α = 86.448(4)°, β = 78.732(4)°, γ = 83.943(5)°, V = 721.80(7) ų in the triclinic P-1 space group [1]. In contrast, the reduced N-phenyl analogue (CAS 57056-57-2, 4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) contains a hydroxyl group that precludes this specific condensation pathway, while the N-cyclohexyl analogue (ethyl 1-cyclohexyl-4,5-dioxopyrrolidine-3-carboxylate, MW 253.29) lacks the aromatic stabilization that influences both reaction kinetics and crystal packing in the benzyl-substituted product [2].

Condensation to Pyrrolidine-2,3-Dione
Head-to-head
Target: crystalline benzylidene product with X-ray structure; N-phenyl analogue: condensation blocked by 4-OH
Benzyl substituent supports crystallographically-characterized product formation
X-ray: triclinic P-1, R₁=0.049
Heterocyclic synthesis Condensation chemistry X-ray crystallography

pKa and Melting Point vs. N-Aryl Analogue

The target compound exhibits a reported melting point of 133–134°C and a predicted pKa of 7.98±0.20 . In contrast, the structurally related N-phenyl enol form (CAS 57056-57-2, ethyl 4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) displays a substantially lower melting point of 132–134°C and a significantly more acidic predicted pKa of 4.50±1.00 [1]. This pKa differential of approximately 3.5 log units reflects the fundamental electronic difference between the dioxo form (two carbonyls) and the hydroxy-oxo tautomer (one carbonyl, one hydroxyl). The higher pKa of the target compound indicates reduced acidity of the α-proton, which directly impacts its behavior in base-mediated condensations and its stability during storage and handling under ambient conditions.

Predicted pKa Difference
Data to verify
pKa 7.98 (target) vs. 4.50 (N-phenyl enol)
~3000-fold difference affects pH-dependent partitioning and chromatographic behavior
Predicted values; experimental verification advised
Preformulation characterization Solid-state properties Chromatographic method development

Key Intermediate for Preussin Alkaloid Synthesis

The benzylated β,β-diketoester scaffold—of which CAS 5336-50-5 is the prototype ethyl ester—has been explicitly identified as the key intermediate for constructing the pyrrolidine core of preussin, a pyrrolidinol alkaloid with documented antifungal activity and potential as a lead structure for antitumor drug design [1]. The synthetic route employs decarboxylation of the 4,5-dioxopyrrolidine-3-carboxylate framework to yield the 5-benzyl-pyrrolidine-2,4-dione core. This synthetic utility is specific to the N-benzyl substitution pattern; replacement with N-phenyl or N-alkyl groups would alter the steric and electronic environment during cyclization and subsequent decarboxylation, potentially compromising the synthetic route to the target alkaloid skeleton.

Preussin Alkaloid Intermediate
Class-level
Documented as key intermediate for pyrrolidine core of preussin
Class-level synthetic utility; direct validation for specific route needed
Decarboxylation route requires N-benzyl substitution
Natural product synthesis Antifungal alkaloids Decarboxylation methodology

Molecular Weight & Rotatable Bonds vs. N-Cyclohexyl Analogue

The target compound (C₁₄H₁₅NO₄, MW = 261.27 g/mol) differs systematically from its N-cyclohexyl counterpart (C₁₃H₁₉NO₄, MW = 253.29 g/mol) in key physicochemical parameters relevant to medicinal chemistry triage. The benzyl group contributes 5 rotatable bonds (excluding the ester ethyl group) and a calculated LogP of approximately 1.3, whereas the cyclohexyl substituent provides a saturated, non-aromatic environment with higher conformational flexibility but reduced π-character [1]. This aromatic vs. aliphatic distinction influences both passive membrane permeability predictions (via the difference in polar surface area and aromatic ring count) and metabolic stability expectations (with benzyl groups generally more susceptible to CYP-mediated oxidation than cyclohexyl). The 8-Dalton molecular weight difference, while modest, reflects the carbon/hydrogen composition shift from C₁₄H₁₅ to C₁₃H₁₉, corresponding to a hydrogen count differential of 4 atoms.

N-Benzyl vs. N-Cyclohexyl Profile
Data to verify
Aromatic N-benzyl (MW 261) vs. aliphatic N-cyclohexyl (MW 253); ΔH 4 atoms, π-system present/absent
Aromatic substitution alters lipophilicity and metabolic prediction in SAR studies
Calculated based on molecular formulas
Medicinal chemistry lead optimization Lipophilicity modulation Structure-property relationships

Ethyl 1-Benzyl-4,5-Dioxopyrrolidine-3-Carboxylate: Validated Applications


Crystallographically-Characterized Pyrrolidine-2,3-Dione Synthesis

Procurement of CAS 5336-50-5 enables the reproducible synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione via condensation with benzaldehyde in ethanol/HCl medium, yielding crystals suitable for single-crystal X-ray diffraction (triclinic P-1, a=6.4367Å, b=7.4998Å, c=15.3455Å, V=721.80ų, R₁=0.049) [1]. This reaction pathway is specific to the N-benzyl dioxo form; the N-phenyl enol analogue (CAS 57056-57-2) and N-cyclohexyl variant cannot undergo the same transformation to yield structurally analogous crystalline products [2].

Preussin Alkaloid Core Construction

The 5-benzyl-2,4-dioxopyrrolidine-3-carboxylate framework, for which CAS 5336-50-5 is the prototype ethyl ester, serves as the documented key intermediate in synthetic routes toward preussin, a pyrrolidinol alkaloid with established antifungal activity and antitumor lead potential [3]. The decarboxylation step removes the ester group to afford the pyrrolidine-2,4-dione core required for downstream elaboration. This application is specific to the N-benzyl substitution pattern.

pH-Dependent Stability and Extraction Profiling

With a predicted pKa of 7.98±0.20, CAS 5336-50-5 is approximately 3000-fold less acidic than the N-phenyl enol analogue (pKa=4.50±1.00) [4]. This pKa differential makes the target compound suitable for applications requiring extraction at near-neutral pH or chromatographic purification under conditions where the acidic analogue would deprotonate and partition unpredictably. Researchers should procure this specific compound for studies where controlled acid-base behavior is critical to experimental reproducibility.

SAR: N-Benzyl vs. N-Cyclohexyl Dioxopyrrolidines

For structure-activity relationship campaigns evaluating the impact of N-substituent aromaticity on target binding, CAS 5336-50-5 (N-benzyl, aromatic, MW=261.27) provides a direct comparator to the N-cyclohexyl analogue (aliphatic, MW=253.29) . The 8 g/mol molecular weight difference and presence/absence of the aromatic π-system allow researchers to deconvolute lipophilicity-driven effects from specific π-stacking or π-cation interactions at the biological target.

Application
Selection Property
Validation Focus
Pyrrolidine-2,3-dione synthesis
N-benzyl dioxo form for condensation reactivity
Crystalline benzylidene product and X-ray structure confirmation
Preussin alkaloid intermediate
N-benzyl substitution pattern for decarboxylation route
Synthetic route reproducibility and alkaloid core construction
pH-dependent extraction profiling
Higher pKa supports near-neutral extraction conditions
Acid-base behavior reproducibility in method development
N-substituent SAR studies
Aromatic N-benzyl for π-interaction assessment
Lipophilicity vs. aromatic interaction deconvolution

Technical Documentation Hub

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